molecular formula C29H32N4O3S3 B2714967 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 489470-44-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2714967
CAS RN: 489470-44-2
M. Wt: 580.78
InChI Key: TZDKCBCBAGRRKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple heterocyclic rings and functional groups. Detailed structural analysis would typically require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the various functional groups and heteroatoms. For example, the sulfonyl group could potentially be a site of nucleophilic attack, while the nitrogen atoms in the heterocyclic rings could potentially act as hydrogen bond donors or acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms and polar functional groups would be expected to increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Antimalarial and Antiviral Applications

  • Sulfonamide derivatives, including compounds structurally similar to the chemical , have been investigated for their potential antimalarial activity. These compounds have demonstrated inhibitory effects against Plasmepsin-1 and Plasmepsin-2, crucial for the malaria parasite's life cycle. Additionally, they have shown binding affinity against main protease and Spike Glycoprotein of SARS-CoV-2, indicating potential antiviral properties (Fahim & Ismael, 2021).

Synthesis of Benzothiazoles and Thiazolopyridines

  • Benzothiazoles and thiazolopyridines, both of which could be structurally related to the chemical , are important in pharmaceuticals and organic materials. Innovative methods have been developed for the synthesis of these compounds, utilizing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl radical) for efficient and metal-free processes (Qian, Li, Song, & Xu, 2017).

Antiulcer Agents

  • Imidazo[1,2-a]pyridines, which have a structural resemblance to the chemical, have been synthesized as potential antiulcer agents. These compounds demonstrated cytoprotective properties in models of ethanol and HCl-induced gastric ulcers, highlighting their potential in gastrointestinal therapeutic applications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

  • Analogues of benzamides, closely related to the target compound, have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds are essential for researching cancer treatments as they can inhibit tumor growth and angiogenesis (Borzilleri et al., 2006).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides, structurally similar to the chemical , have been synthesized and evaluated for their potential as selective class III agents, which affect cardiac electrophysiological activity. This research is significant for developing new treatments for cardiac arrhythmias (Morgan et al., 1990).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S3/c1-3-32-16-14-22-25(18-32)38-29(26(22)28-30-23-8-4-5-9-24(23)37-28)31-27(34)20-10-12-21(13-11-20)39(35,36)33-15-6-7-19(2)17-33/h4-5,8-13,19H,3,6-7,14-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDKCBCBAGRRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC(C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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